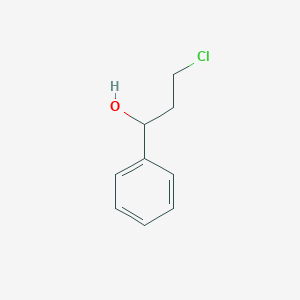

3-Chloro-1-phenylpropan-1-ol

Beschreibung

Contextualization of Aryl-Substituted Halogenated Alcohols in Chemical Science Research

Aryl-substituted halogenated alcohols, a class of organic compounds to which 3-Chloro-1-phenylpropan-1-ol belongs, are of significant interest in chemical science. nih.gov These molecules are characterized by a hydroxyl group and a halogen atom on adjacent carbon atoms in a side chain attached to an aromatic ring. wikipedia.orgbyjus.com This unique structural arrangement imparts a dual reactivity, making them valuable intermediates in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and chemical industries. nih.govguidechem.com

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a halogen allows for a variety of chemical transformations. For instance, in the presence of a base, these compounds can undergo an intramolecular SN2 reaction to form epoxides, a fundamental transformation in organic synthesis. wikipedia.org The aryl group, in this case, a phenyl group, further influences the reactivity of the molecule and is a common structural motif in many biologically active compounds.

Historical Trajectories of Synthetic and Mechanistic Investigations Relevant to this compound

The synthetic approaches to this compound have evolved significantly over time, driven by the increasing demand for enantiomerically pure compounds.

Early Synthetic Approaches: Initial methods for the preparation of this compound involved the straightforward reduction of its corresponding ketone precursor, 3-chloropropiophenone (B135402). This was typically accomplished using conventional reducing agents like sodium borohydride (B1222165) or lithium aluminium hydride, which resulted in a racemic mixture of the alcohol. chemicalbook.com Other classical methods for generating halohydrins, in general, included the reaction of an alkene with a halogen in the presence of water or the ring-opening of an epoxide with a hydrohalic acid. wikipedia.org

Advent of Asymmetric Synthesis: A pivotal moment in the synthesis of this compound was the development of asymmetric synthetic methods. These techniques allowed for the selective production of a single enantiomer, which is often crucial for pharmaceutical applications. A key breakthrough was the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones. google.com This method provided access to enantiomerically enriched (R)- or (S)-3-Chloro-1-phenylpropan-1-ol.

Emergence of Biocatalysis: More recently, the field has seen a significant shift towards biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations. This approach is lauded for its high selectivity, mild reaction conditions, and environmentally friendly nature. Various microorganisms have been investigated for the asymmetric reduction of 3-chloropropiophenone to yield chiral this compound with high yield and excellent enantiomeric excess. Furthermore, isolated enzymes, such as lipases, have been effectively utilized for the kinetic resolution of racemic this compound and its esters. google.comgoogle.com

Current Research Frontiers and Strategic Research Directions for this compound

Current research on this compound is heavily focused on the development of highly efficient, cost-effective, and sustainable synthetic methodologies.

Green Chemistry and Biocatalysis: A dominant theme in modern synthesis is the application of green chemistry principles. For this compound, this is primarily realized through biocatalysis. Research has demonstrated the use of permeabilized recombinant E. coli cells in a 2-methyltetrahydrofuran (B130290) cosolvent system, achieving a 98.6% yield and an enantiomeric excess of over 99.9% for (S)-3-chloro-1-phenylpropan-1-ol. Deep eutectic solvents (DESs) have also been employed as green cosolvents to enhance the biocatalytic reduction, with one system achieving a product yield of 93.3%. These biocatalytic systems represent a green and efficient alternative to traditional chemical methods.

Novel Catalytic Systems: Another active area of research is the development of novel and more sustainable chemical catalysts. For instance, supported iron-based chiral catalysts have been applied in the asymmetric catalytic hydrogenation of β-chloro-propiophenone to produce (S)-3-chloro-phenyl-1-propanol. ccsenet.org This approach, which uses iron instead of more precious metals, has achieved a yield of 99% and an enantiomeric excess of 90%. ccsenet.org The use of a recyclable catalyst supported on γ-Al2O3 further enhances the sustainability of this process. ccsenet.org

Dynamic Kinetic Resolution: Dynamic Kinetic Resolution (DKR) is another prominent strategy being explored. This method combines the enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. One such method for preparing (R)-(+)-3-chloro-1-phenylpropan-1-ol involves using a lipase (B570770) as a biological resolution catalyst and an acidic resin as a racemic catalyst. google.com

The following table summarizes some of the key research findings in the synthesis of enantiomerically enriched this compound.

| Catalyst System | Precursor | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

| Fe(S-BINAP)2(S,S-DPENDS)/γ-Al2O3 | β-chloro-propiophenone | (S) | 99 | 90 |

| Recombinant E. coli (YOL151W Reductase) | 3-chloro-1-phenyl-1-propanone | (S) | 98.6 | >99.9 |

| Acetobacter sp. in Deep Eutectic Solvent | 3-chloro-1-phenyl-1-propanone | (S) | 93.3 | >99 |

| Borane (B79455) Amine Complex-CBS | 3-chloro-1-phenyl-1-propanone | (S) | 88.3-93.8 | 81.6-87.7 |

| Lipase CALB (Dynamic Kinetic Resolution) | rac-3-chloro-1-phenylpropan-1-ol | (R) | 92.1 | 99.5 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFUHAGLMZWKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341286 | |

| Record name | 3-chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18776-12-0 | |

| Record name | 3-Chloro-1-phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18776-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 1 Phenylpropan 1 Ol and Its Stereoisomers

Development of Novel Synthetic Pathways to 3-Chloro-1-phenylpropan-1-ol

Innovation in synthetic chemistry has led to novel pathways for producing this compound. These methods aim to improve yield, reduce waste, and enhance process efficiency through strategies like multicomponent reactions, green chemistry principles, and process intensification.

Multicomponent and Cascade Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Similarly, cascade reactions, which involve multiple bond-forming events occurring sequentially in one pot, streamline synthetic processes by eliminating the need for isolating intermediates. nih.gov

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to its precursors. For instance, a cascade approach combining chemo- and biocatalysis has been used for the stereoselective synthesis of β-hydroxy ketones, which are structurally analogous to the precursor of the target molecule, 3-chloro-1-phenyl-1-propanone. nih.gov Such a strategy could involve an initial asymmetric Michael addition to an α,β-unsaturated ketone followed by a stereoselective reduction, potentially yielding chiral β-hydroxy ketones in a single, efficient operation. nih.govresearchgate.net

Optimization of Green Chemistry Principles in Synthetic Sequences

The integration of green chemistry principles is paramount in modern organic synthesis. pnas.org This involves designing processes that reduce or eliminate hazardous substances, maximize atom economy, and utilize renewable resources and energy-efficient conditions. acs.org

Key green strategies in the synthesis of this compound include:

Catalysis over Stoichiometric Reagents : The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org For example, replacing stoichiometric reducing agents like sodium borohydride (B1222165) with catalytic hydrogenation (using H₂) improves the atom economy from 81% to 100%. acs.org Iron-catalyzed asymmetric hydrogenation has emerged as a "greener" alternative to catalysts based on expensive and toxic precious metals like ruthenium. rsc.org

Biocatalysis : Enzymes offer a highly selective and environmentally benign alternative to traditional chemical methods. acs.org Engineered ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have been developed for the asymmetric reduction of the precursor ketone, 3-chloro-1-phenyl-1-propanone, achieving high enantioselectivity under mild, aqueous conditions. rsc.orgrsc.org Lipases are also widely used for the kinetic resolution of racemic this compound. units.it

Use of Safer Solvents : Efforts are made to replace hazardous organic solvents with greener alternatives. Biocatalytic reductions can often be performed in water or with co-solvents that are less harmful to the environment.

Process Intensification Strategies for Efficient Production

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key strategy is the transition from traditional batch reactors to continuous flow systems. acs.org

Continuous flow chemistry offers several advantages for the synthesis of this compound:

Enhanced Safety : Highly exothermic reactions, such as the reduction of ketones, can be controlled more effectively in microreactors due to their high surface-area-to-volume ratio, which allows for superior heat transfer and minimizes the risk of thermal runaways. nih.gov

Improved Efficiency : Continuous flow systems can lead to higher yields and productivity by enabling precise control over reaction parameters like temperature, pressure, and residence time. nih.gov

Scalability and Automation : Scaling up production is often simpler and more predictable in flow reactors compared to batch systems. These systems can also be automated for continuous, on-demand production. nih.gov

Chemoenzymatic syntheses, which are crucial for producing chiral versions of the target molecule, have been successfully implemented in continuous-flow systems, demonstrating significant enhancements in space-time yield compared to batch processes. acs.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The production of single-enantiomer this compound is critical for its use in pharmaceuticals. The main strategies involve the asymmetric reduction of the prochiral ketone precursor, 3-chloro-1-phenyl-1-propanone, or the kinetic resolution of the racemic alcohol.

Asymmetric Organocatalysis in Stereodivergent Synthesis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering a metal-free alternative to traditional catalysts. rsc.org This field has provided powerful tools for the asymmetric reduction of prochiral ketones. thieme-connect.com

One of the most reliable methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃·THF) to reduce ketones to their corresponding alcohols with high levels of enantioselectivity. alfa-chemistry.comorganic-chemistry.org This method is known for its predictable stereochemical outcome and broad substrate scope. alfa-chemistry.com

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-2-Me-CBS / BH₃·THF | Prochiral Ketones | High | >95% (typically) |

| In situ generated oxazaborolidine | Substituted Acetophenones | Good | up to 96% |

| Chiral Spiroborate Ester | Halogenated Ketones | up to 90% | up to 98% |

This table presents typical results for organocatalyzed ketone reductions, demonstrating the high efficiency and selectivity of these methods. alfa-chemistry.comrsc.orgijprs.com

The success of asymmetric organocatalysis hinges on the rational design of the chiral catalyst. The CBS catalyst, derived from a chiral amino alcohol like (S)-prolinol, provides a well-defined chiral environment for the reduction. youtube.com

Mechanism of the CBS Reduction: The reaction proceeds through a highly organized, six-membered ring transition state. youtube.comnrochemistry.com

Complex Formation : The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. nrochemistry.com

Substrate Binding : This initial coordination enhances the Lewis acidity of the endocyclic boron atom, which then binds to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric hindrance, placing its larger substituent in a pseudo-equatorial position away from the catalyst's chiral framework. alfa-chemistry.comyoutube.com

Hydride Transfer : The activated hydride is transferred from the borane to the carbonyl carbon of the ketone in an intramolecular fashion. This controlled, stereoselective transfer dictates the chirality of the resulting alcohol. youtube.comnrochemistry.com

Catalyst Regeneration : After the hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated for the next cycle. nrochemistry.com

This mechanism, involving dual activation where the catalyst acts as both a Lewis acid (activating the ketone) and a Lewis base (activating the borane), explains the high reaction rates and exceptional enantioselectivity observed in the CBS reduction. youtube.comnrochemistry.com

Substrate Scope and Limitations in Asymmetric Transformations

The success of asymmetric transformations in the synthesis of chiral molecules is often dependent on the specific substrate and the chosen catalytic system. While significant progress has been made in the synthesis of this compound, the substrate scope and limitations of these methods are critical considerations for their broader applicability.

In biocatalytic reductions, for instance, the substrate tolerance of wild-type microorganisms can be a limiting factor. These systems may exhibit low tolerance for high concentrations of the substrate, 3-chloro-1-phenyl-1-propanone, and in some cases, show only moderate enantioselectivity. The structural features of the substrate, such as the presence of the chloro group and the phenyl ring, can influence the binding and orientation of the substrate within the enzyme's active site, thereby affecting the stereochemical outcome of the reduction.

Similarly, in transition metal-catalyzed hydrogenations, the nature of the substrate can impact the efficiency and selectivity of the catalyst. While the asymmetric reduction of β-chloro-propiophenone has been successful, variations in the aromatic ring or the halogen substituent could potentially necessitate modifications to the catalyst system to maintain high enantioselectivity. The presence of the halogen atom can sometimes lead to side reactions or catalyst deactivation, posing a limitation to the process.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Addition Reactions

Transition metal catalysis offers a powerful tool for the enantioselective synthesis of this compound. Asymmetric hydrogenation of the corresponding ketone, 3-chloro-1-phenyl-1-propanone (β-chloro-propiophenone), is a widely explored route.

One notable advancement in this area is the use of supported iron-based chiral catalysts. ccsenet.org These catalysts, which are more cost-effective and environmentally benign than their precious metal counterparts, have demonstrated high efficiency. For instance, a catalyst system composed of Fe(S-BINAP)₂(S,S-DPENDS) supported on γ-Al₂O₃ has been used for the catalytic hydrogenation of β-chloro-propiophenone to produce (S)-3-Chloro-1-phenylpropan-1-ol with a yield of 99% and an enantiomeric excess (e.e.) of 90%. ccsenet.org The reaction conditions, including temperature, pressure, and the concentration of additives like KOH, have been optimized to achieve these high levels of conversion and selectivity. ccsenet.org

The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is another prominent method for the asymmetric reduction of prochiral ketones. ciac.jl.cn This method involves the coordination of a borane reducing agent to the catalyst and the ketone, forming a rigid transition state that directs the hydride attack to one face of the carbonyl group, leading to high enantioselectivity. While effective, the cost of the asymmetric reducing agents can be a drawback for large-scale industrial applications. google.com

| Catalyst System | Substrate | Product | Yield (%) | e.e. (%) |

| Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | β-chloro-propiophenone | (S)-3-Chloro-1-phenylpropan-1-ol | 99 | 90 |

| Borane Amine Complex-CBS | 3-chloro-1-phenyl-1-propanone | (S)-3-Chloro-1-phenyl-1-propanol | 88.3-93.8 | 81.6-87.7 |

Biocatalytic Transformations Utilizing Engineered Enzymes

Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral alcohols, including the stereoisomers of this compound. The use of engineered enzymes addresses the limitations of wild-type microorganisms by improving substrate tolerance and enantioselectivity.

Recombinant E. coli cells expressing specific reductases have been successfully employed for the asymmetric reduction of 3-chloro-1-phenyl-1-propanone. In one study, using permeabilized recombinant E. coli cells expressing a reductase from Saccharomyces cerevisiae in a system with 2-methyltetrahydrofuran (B130290) as a cosolvent, (S)-3-chloro-1-phenylpropan-1-ol was obtained with a remarkable 98.6% yield and an enantiomeric excess of over 99.9%.

The use of deep eutectic solvents (DESs) as green cosolvents has also been shown to enhance biocatalytic reductions. A DES composed of choline (B1196258) chloride and urea (B33335) improved the permeability of Acetobacter sp. cells, leading to a product yield of 82.3% and an e.e. above 99% in a shorter reaction time.

Engineered halohydrin dehalogenases (HHDHs) represent another class of enzymes with significant potential in the synthesis of chiral halohydrins. livescience.ionih.govresearchgate.net These enzymes can catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. livescience.io Through directed evolution, HHDH variants have been developed with improved substrate tolerance and the ability to catalyze highly regio- and stereo-selective ring-opening reactions of epoxides to produce a variety of chiral halohydrins. livescience.io

| Biocatalyst | Cosolvent System | Substrate Conc. (mM) | Yield (%) | e.e. (%) |

| Recombinant E. coli (YOL151W Reductase) | 3% (v/v) 2-MeTHF / Tris-HCl buffer | 30 | 98.6 | >99.9 (S) |

| Acetobacter sp. CCTCC M209061 | Choline chloride/urea DES | 50 | 82.3 | >99 (S) |

| Acetobacter sp. CCTCC M209061 | Choline chloride/urea DES with [HMIM][PF₆] | 100 | 93.3 | >99 (S) |

Dynamic Kinetic Resolution and Deracemization Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. princeton.edu This is achieved by combining a kinetic resolution process with in situ racemization of the less reactive enantiomer.

For the synthesis of enantiomerically pure this compound, DKR has been successfully applied. One approach involves the use of a lipase (B570770), such as lipase CALB, as a biocatalyst for the resolution, in conjunction with an acidic resin as a racemization catalyst. google.com In this process, one enantiomer of the racemic alcohol is selectively acylated by the lipase, while the unreacted enantiomer is continuously racemized, allowing for a high yield of the desired acylated product.

Another DKR strategy combines metal-catalyzed isomerization with enzymatic reduction. This synergistic approach can overcome thermodynamic limitations and drive the reaction towards the desired product with high enantioselectivity. The lipase-catalyzed synthesis of both enantiomers of this compound has been described, involving an enantiomer-selective acylation of the racemic alcohol followed by hydrolysis of the resulting ester. researchgate.net

Deracemization, the conversion of a racemate into a single enantiomer, can also be achieved using microbial methods. Certain microorganisms have been shown to selectively oxidize one enantiomer of a racemic alcohol to the corresponding ketone, leaving the other enantiomer in high enantiomeric purity. researchgate.net

| Method | Catalyst(s) | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Dynamic Kinetic Resolution | Lipase CALB, Acidic Resin | Racemic this compound | (R)-(+)-3-chloro-1-phenylpropan-1-ol ester | 99.8% | 95.3% |

Retrosynthetic Analysis and Strategic Disconnections for Complex Derivatives

The enantiomers of this compound are valuable building blocks for the synthesis of more complex and pharmaceutically active molecules. Retrosynthetic analysis of these target molecules often reveals that the chiral center is established from the corresponding enantiomer of this key intermediate.

A prime example is the synthesis of the antidepressant (R)-tomoxetine. A retrosynthetic disconnection of (R)-tomoxetine at the ether and amine bonds leads back to (R)-3-chloro-1-phenylpropan-1-ol as the crucial chiral precursor. The stereochemistry of the final product is directly dictated by the stereochemistry of this starting alcohol. This highlights the importance of the advanced synthetic methodologies discussed previously for accessing enantiomerically pure this compound.

The strategic disconnection approach underscores the modularity of synthesis, where a well-defined chiral building block can be elaborated into a variety of complex structures. The C-Cl bond in this compound provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities to construct the target molecule.

Mechanistic Organic Chemistry of 3 Chloro 1 Phenylpropan 1 Ol Transformations

Nucleophilic Substitution Reactivity of the Chloro Group

The primary carbon bearing the chlorine atom in 3-Chloro-1-phenylpropan-1-ol is the principal site for nucleophilic attack. The reactivity of this site is influenced by both intramolecular and intermolecular factors.

Intramolecular Cyclization Dynamics and Ring-Closure Kinetics

The proximate arrangement of the hydroxyl and chloro groups in this compound facilitates intramolecular nucleophilic substitution, leading to the formation of a cyclic ether. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide ion. This internal nucleophile can then attack the carbon atom bonded to the chlorine, displacing the chloride ion and forming a four-membered oxetane (B1205548) ring (2-phenyloxetane).

This reaction is a classic example of an intramolecular Williamson ether synthesis. The kinetics of such cyclizations are highly dependent on the length of the chain connecting the nucleophile and the leaving group. While the formation of five- and six-membered rings is generally kinetically and thermodynamically favored, the formation of four-membered rings from 1,3-halohydrins is also a well-established synthetic route. beilstein-journals.orgillinois.edumagtech.com.cn The rate of this intramolecular SN2 reaction is significantly higher than the corresponding intermolecular reaction due to the high effective concentration of the reacting groups. wikipedia.org The stereochemistry of the starting alcohol can influence the stereochemical outcome of the cyclization. illinois.edu

The general order for the relative rates of intramolecular cyclization (kn for an n-membered ring) highlights the favorability of forming 5- and 6-membered rings, though 3-membered rings form faster than 4-membered rings due to the close proximity of the reacting groups. wikipedia.org

Table 1: Relative Rate Constants for Intramolecular Cyclization

| Ring Size (n) | Relative Rate Constant (k_rel) |

| 3 | 0.1 |

| 4 | 0.002 |

| 5 | 100 |

| 6 | 1.7 |

| 7 | 0.03 |

| Data adapted from studies on ω-bromoalkylamines, illustrating general principles of ring-closure kinetics. wikipedia.org |

Intermolecular Substitution with Diverse Nucleophiles

The chloro group in this compound can be readily displaced by a variety of external nucleophiles. These reactions typically proceed via an SN2 mechanism, given that the chlorine is attached to a primary carbon. smolecule.com This versatility makes this compound a valuable intermediate in the synthesis of various functionalized propanol (B110389) derivatives. Common nucleophiles include amines, thiols, and cyanide ions, leading to the formation of amino alcohols, thioalcohols, and cyano alcohols, respectively. smolecule.com For instance, reaction with methylamine (B109427) has been used in the synthesis of precursors for pharmaceutically active compounds. google.com

Table 2: Intermolecular Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Solvent | Product |

| Hydroxide (B78521) | Sodium hydroxide | Water/Ethanol | 1-Phenylpropane-1,3-diol |

| Cyanide | Sodium cyanide | Dimethyl sulfoxide (B87167) (DMSO) | 3-Cyano-1-phenylpropan-1-ol |

| Ammonia | Ammonia | Ethanol | 3-Amino-1-phenylpropan-1-ol |

| Amine | Methylamine | Ethanol | 3-(Methylamino)-1-phenylpropan-1-ol google.com |

| Thiol | Thiourea (B124793) | Basic conditions | 3-Thio-1-phenylpropan-1-ol |

Stereoelectronic Effects on SN1 vs. SN2 Reaction Preferences

The preference for a particular nucleophilic substitution mechanism (SN1 or SN2) is governed by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comlibretexts.org For this compound, the substitution occurs at a primary carbon.

Substrate Structure: Primary alkyl halides strongly favor the SN2 pathway because of the low steric hindrance around the electrophilic carbon and the high instability of the corresponding primary carbocation that would be formed in an SN1 reaction. savemyexams.comquora.com The benzylic alcohol portion of the molecule does not directly participate in stabilizing a carbocation at the C3 position.

Nucleophile: Strong nucleophiles, which are often negatively charged (e.g., CN⁻, RS⁻, N₃⁻), promote the bimolecular SN2 mechanism. libretexts.org

Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are known to enhance the rate of SN2 reactions. libretexts.org

Stereoelectronic effects, which involve the spatial arrangement of orbitals, also play a crucial role. For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com The staggered conformations available to the flexible propane (B168953) chain of this compound readily allow for this optimal orbital overlap. Given these considerations, intermolecular nucleophilic substitution reactions at the terminal carbon of this compound proceed almost exclusively through an SN2 mechanism.

Electrophilic and Radical Reactions Involving the Hydroxyl Functionality

While the chloro group is the primary site for nucleophilic attack, the hydroxyl group can participate in its own set of characteristic reactions, including oxidation and directing radical-mediated processes.

Mechanistic Studies of Oxidation Processes and Product Isolation

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-chloro-1-phenylpropan-1-one. smolecule.com This transformation is a common and synthetically useful reaction.

Table 3: Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

| Chromium trioxide (CrO₃) | Acetic acid | 3-Chloro-1-phenylpropan-1-one |

| Potassium permanganate (B83412) (KMnO₄) | Water | 3-Chloro-1-phenylpropan-1-one |

The mechanism of oxidation by chromate (B82759) reagents like chromium trioxide generally involves two key steps. First, the alcohol reacts with the chromium(VI) species to form a chromate ester. This is followed by a rate-determining step where a base (often water or another alcohol molecule) removes the proton from the carbon bearing the oxygen, and the C-H bond electrons move to form a carbon-oxygen double bond, while the O-Cr bond cleaves, with the electrons moving to the chromium atom (an E2-like elimination). This process reduces the chromium from Cr(VI) to Cr(IV).

Radical-Mediated Dehalogenation and Functionalization

The carbon-chlorine bond in this compound can be cleaved under radical conditions. Reductive dehalogenation, the replacement of the halogen with a hydrogen atom, is a common radical-mediated transformation. libretexts.org A widely used method for this reaction is the use of tributyltin hydride ((n-Bu)₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to generate initial radicals, which then react with tributyltin hydride to form the tributyltin radical ((n-Bu)₃Sn•).

Propagation:

The tributyltin radical abstracts the chlorine atom from this compound to form the stable tributyltin chloride and a primary alkyl radical (1-phenyl-3-hydroxypropyl radical).

This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the dehalogenated product (1-phenylpropan-1-ol) and regenerating the tributyltin radical, which can continue the chain.

While dehalogenation is a common outcome, the radical intermediate can, in principle, be trapped by other species or undergo intramolecular reactions, leading to further functionalization. However, simple reduction is the most typical pathway in the presence of a good hydrogen atom donor like tributyltin hydride. libretexts.org

Aromatic Reactivity and Functionalization of the Phenyl Moiety

The phenyl group in this compound, while generally stable, can participate in a variety of reactions that allow for its functionalization. These reactions are crucial for the synthesis of more complex molecules and derivatives.

Regioselective Electrophilic Aromatic Substitutions

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The conditions for these reactions must be carefully controlled to avoid side reactions involving the hydroxyl and chloro functionalities of the propane chain.

| Reaction | Reagents | Typical Products | Regioselectivity |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro and para-Nitro derivatives | ortho, para-directing |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | ortho-Halo and para-Halo derivatives | ortho, para-directing |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | ortho-Alkyl and para-Alkyl derivatives | ortho, para-directing |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-Acyl and para-Acyl derivatives | ortho, para-directing |

This table presents the expected regioselective outcomes for electrophilic aromatic substitution on the phenyl ring of this compound based on general principles of organic chemistry.

Cross-Coupling Reactions for Aryl Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the phenyl ring. To utilize these reactions, the phenyl group of this compound would first need to be functionalized with a suitable group, such as a halide or a boronic acid. For instance, if the phenyl ring is brominated, it can then participate in reactions like the Suzuki or Heck coupling.

The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. chemspider.comlibretexts.orgorganic-chemistry.orgresearchgate.netnobelprize.org This reaction is highly versatile for creating biaryl compounds or attaching various alkyl or vinyl groups to the phenyl ring.

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the alkene position. organic-chemistry.orgliverpool.ac.uk This allows for the introduction of vinyl groups onto the aromatic ring.

| Coupling Reaction | Aryl Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl-Br/I | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl-R |

| Heck Reaction | Aryl-Br/I | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Aryl-Alkene |

| Sonogashira Coupling | Aryl-Br/I | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Aryl-Br/I | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl-Amine |

This table provides an overview of potential cross-coupling reactions for the derivatization of a halogenated phenyl group of a this compound derivative.

Rearrangement Reactions and Fragmentation Pathways

Under certain conditions, this compound and its derivatives can undergo rearrangements and fragmentations, leading to structurally diverse products.

Pinacol-Type Rearrangements and Wagner-Meerwein Shifts

Pinacol-type rearrangements are characteristic of 1,2-diols under acidic conditions. masterorganicchemistry.commychemblog.comorganic-chemistry.orgchemistrysteps.comyoutube.com While this compound is not a diol, it can be converted into one. For example, hydroxylation of a double bond in a derivative could lead to a vicinal diol that would be susceptible to a pinacol (B44631) rearrangement. The mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-migration of an alkyl or aryl group to the carbocation center. The migratory aptitude generally follows the order: H > phenyl > tertiary alkyl > secondary alkyl > primary alkyl.

Wagner-Meerwein shifts are intramolecular 1,2-rearrangements of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocationic center. scribd.com Such a rearrangement could occur during reactions that generate a carbocation on the propyl chain of this compound, for example, during solvolysis in a polar protic solvent where the chloride ion acts as a leaving group. The driving force for this rearrangement is the formation of a more stable carbocation.

| Rearrangement Type | Precursor Requirement | Key Intermediate | Driving Force | Potential Product from a Derivative |

| Pinacol Rearrangement | 1,2-diol | Carbocation | Formation of a stable carbonyl group | Ketone or aldehyde |

| Wagner-Meerwein Shift | Can be formed from the parent compound | Carbocation | Formation of a more stable carbocation | Isomeric alcohol or alkene |

This table outlines the general characteristics of Pinacol-type and Wagner-Meerwein rearrangements and their potential applicability to derivatives of this compound.

β-Elimination Processes and Olefin Formation Mechanisms

This compound can undergo β-elimination to form an alkene. This reaction can proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). iitk.ac.inlumenlearning.comamazonaws.comlibretexts.orgmasterorganicchemistry.com

The E2 mechanism is a one-step process where a strong base removes a proton from the β-carbon at the same time as the chloride leaving group departs from the α-carbon. This reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.

The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. A weak base then removes a β-proton in a second, faster step. This mechanism is favored for tertiary and secondary substrates and in the presence of a weak base.

The regioselectivity of the elimination is governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. In the case of this compound, elimination would likely lead to the formation of 1-phenylprop-1-ene or 1-phenylprop-2-ene, with the former being the more conjugated and thus more stable product.

| Mechanism | Substrate Preference | Base Requirement | Kinetics | Stereochemistry |

| E2 | Primary > Secondary > Tertiary | Strong, non-bulky base | Second order | Anti-periplanar required |

| E1 | Tertiary > Secondary | Weak base | First order | Not stereospecific |

This table compares the key features of the E1 and E2 elimination mechanisms as they apply to this compound.

Computational Quantum Chemistry for Reaction Pathway Elucidation

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the mechanisms of organic reactions. sumitomo-chem.co.jpmdpi.commdpi.comresearchgate.net For the transformations of this compound, computational methods can provide detailed insights into:

Reaction Energetics: Calculation of the activation energies and reaction enthalpies for different pathways allows for the prediction of the most favorable reaction mechanism.

Transition State Structures: The geometry of transition states can be optimized to understand the stereochemical and electronic factors that control the reaction.

Intermediate Stability: The relative energies of potential intermediates, such as carbocations, can be calculated to predict the likelihood of their formation and subsequent rearrangement.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, VCD) which can be compared with experimental data to confirm the structure of products and intermediates.

For instance, DFT calculations could be employed to model the regioselectivity of electrophilic aromatic substitution on the phenyl ring by comparing the energies of the different arenium ion intermediates. Similarly, the potential energy surfaces for the E1 and E2 elimination pathways could be mapped to determine the preferred mechanism under different conditions.

| Computational Method | Application to this compound Transformations | Insights Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways for EAS, elimination, and rearrangement reactions. | Activation energies, transition state geometries, intermediate stabilities. |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis and circular dichroism spectra. | Electronic transitions, absolute configuration of chiral products. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for key points on the potential energy surface. | Benchmarking DFT results, providing more reliable energetic data. |

| Molecular Dynamics (MD) | Simulating the conformational dynamics in solution. | Understanding the role of solvent and conformational preferences on reactivity. |

This table summarizes the application of various computational quantum chemistry methods for elucidating the reaction pathways of this compound.

Transition State Characterization and Activation Energy Barriers

The intramolecular cyclization of this compound is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide intermediate. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine, which serves as the leaving group. The reaction proceeds through a transition state where the new carbon-oxygen bond is partially formed, and the carbon-chlorine bond is partially broken. organicchemistrytutor.com

The geometry of the transition state is crucial in determining the reaction's feasibility and outcome. For an SN2 reaction, a backside attack of the nucleophile is required, leading to an inversion of configuration at the electrophilic carbon center. In the context of the cyclization of this compound, the molecule must adopt a conformation that allows the alkoxide to approach the carbon-chlorine bond from the rear. chemistrysteps.com This requirement has significant implications for the stereochemistry of the product.

Computational studies on analogous systems, such as the cyclization of other chloroalcohols, provide insights into the energetics. For instance, density functional theory (DFT) calculations have been used to determine the activation barriers for similar intramolecular etherification reactions. These theoretical models help in understanding the electronic and structural factors that stabilize or destabilize the transition state.

To illustrate the typical range of activation energies for such reactions, a hypothetical data table based on analogous systems is presented below.

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) * |

| 3-chloro-1-propanol to oxetane | Intramolecular SN2 | 20-25 |

| 2-chloroethanol to oxirane | Intramolecular SN2 | 18-22 |

| Base-catalyzed cyclization of this compound | Intramolecular SN2 | Estimated 19-24 |

Note: These values are illustrative and based on computational studies of similar, not identical, halohydrin cyclization reactions. The actual activation energy for this compound may vary.

Reaction Coordinate Scans and Intrinsic Reaction Coordinate (IRC) Analysis

A deeper understanding of the reaction pathway can be achieved through computational techniques such as reaction coordinate scans and Intrinsic Reaction Coordinate (IRC) analysis. A reaction coordinate scan involves systematically changing a specific geometric parameter (like the distance between the nucleophilic oxygen and the electrophilic carbon) and calculating the energy at each point. This provides a profile of the potential energy surface along the chosen coordinate, helping to locate the transition state.

Once the transition state geometry is optimized, an IRC calculation can be performed. nsf.gov The IRC analysis traces the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For the cyclization of this compound, an IRC analysis would visualize the concerted process of C-O bond formation and C-Cl bond cleavage.

While specific IRC studies for this compound are not documented in the searched literature, the general features of such an analysis for an SN2 reaction are well-established. The reaction coordinate would show a smooth progression from the reactant complex (alkoxide), through the high-energy transition state, to the product (cyclic ether) and the departing chloride ion.

The following table outlines the key events along the intrinsic reaction coordinate for the intramolecular cyclization of this compound.

| Point on IRC | Description | Key Geometric Changes |

| Reactant Valley | Deprotonated this compound (alkoxide) | C-O and C-Cl bond lengths are at their equilibrium values for the reactant. |

| Transition State | Highest point on the minimum energy path | C-O bond is partially formed; C-Cl bond is partially broken. The geometry around the electrophilic carbon is trigonal bipyramidal. |

| Product Valley | Phenyl-substituted cyclic ether and chloride ion | C-O bond is fully formed; C-Cl bond is fully broken. The chloride ion is moving away from the cyclic ether. |

Solvent Effects on Reaction Energetics and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. weebly.com For the intramolecular cyclization of this compound, which involves a charged nucleophile (alkoxide) and proceeds through a charge-dispersed transition state, the polarity of the solvent is a critical factor.

In general, polar aprotic solvents are known to accelerate SN2 reactions. This is because they can solvate the cation (the counter-ion of the base) effectively, leaving the anionic nucleophile relatively "bare" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and increases the activation energy.

Computational studies often model solvent effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. These models can provide quantitative estimates of how the solvent alters the free energy of the reactants, transition state, and products.

The table below summarizes the expected qualitative effects of different solvent types on the intramolecular cyclization of this compound.

| Solvent Type | Example Solvents | Expected Effect on Reaction Rate | Reasoning |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN) | Favorable | Good solvation of the counter-ion, leaving the alkoxide nucleophile more reactive. |

| Polar Protic | Water (H₂O), Ethanol (EtOH) | Less Favorable | Solvation of the alkoxide through hydrogen bonding, reducing its nucleophilicity. |

| Nonpolar | Hexane, Toluene | Unfavorable | Poor solubility of the ionic alkoxide intermediate. |

These mechanistic insights are crucial for optimizing reaction conditions to achieve efficient and selective synthesis of the desired cyclic ether products from this compound.

Strategic Derivatization and Scaffold Modification of 3 Chloro 1 Phenylpropan 1 Ol

Synthesis of Ethers and Esters via Selective Functionalization

The hydroxyl group of 3-chloro-1-phenylpropan-1-ol is a prime site for the synthesis of ethers and esters.

Esterification: Lipase-catalyzed acylation is a prominent method for the synthesis of esters from this compound. This enzymatic approach offers high enantioselectivity. For instance, the lipase (B570770) from Pseudomonas fluorescens (LAK) has been utilized for the enantiomer-selective acylation of racemic this compound. researchgate.net In a patented process, Lipase CALB is used as a biological resolution catalyst with a 4-chlorophenol (B41353) ester as an acyl donor to achieve dynamic kinetic resolution, yielding (R)-(+)-3-chloro-1-phenylpropan-1-ol ester with high optical purity. google.com The subsequent hydrolysis of the ester with lithium hydroxide (B78521) affords the corresponding optically active alcohol. google.com

Another approach involves the reaction with phthalic anhydride (B1165640) in the presence of a base like pyridine (B92270) to form a phthalate (B1215562) ester intermediate. google.com

Etherification: The Mitsunobu reaction provides a pathway for the synthesis of ethers from this compound. For example, (S)-3-chloro-1-phenylpropan-1-ol can be reacted with 2-iodo-3-hydroxypyridine in the presence of triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) to yield the corresponding ether. nih.gov

Table 1: Examples of Ether and Ester Synthesis from this compound

| Derivative Type | Reactants | Catalyst/Reagent | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Ester | rac-3-Chloro-1-phenylpropan-1-ol, Vinyl Acetate (B1210297) | Lipase from Pseudomonas fluorescens (LAK) | (R)-3-chloro-1-phenylpropyl acetate and (S)-3-chloro-1-phenylpropan-1-ol | Enantioselective acylation allows for the separation of enantiomers. | researchgate.net |

| Ester | This compound, 4-Chlorophenol ester | Lipase CALB, Acidic Resin | (R)-(+)-3-chloro-1-phenylpropan-1-ol ester | Dynamic kinetic resolution achieves high optical purity (>99% ee) and yield (~92%). | google.com |

| Ester | This compound, Phthalic Anhydride | Pyridine | 2-[(3-chloro-1-phenylpropoxy)carbonyl]benzoic acid | Forms a key intermediate for further derivatization. | google.com |

| Ether | (S)-3-chloro-1-phenylpropan-1-ol, 2-Iodo-3-hydroxypyridine | PPh₃, DIAD (Mitsunobu reaction) | (R)-3-(3-chloro-1-phenylpropoxy)-2-iodopyridine | Demonstrates the utility of the Mitsunobu reaction for ether synthesis. | nih.gov |

Introduction of Nitrogen-Containing Moieties (e.g., Amines, Amides, Heterocycles)

The introduction of nitrogen-containing functional groups is a common strategy in modifying the scaffold of this compound, often leading to compounds with biological activity.

Amines: The chlorine atom in this compound is susceptible to nucleophilic substitution by amines. For instance, the chloride can be displaced by aqueous methylamine (B109427) to afford the corresponding N-methylamino derivative. nih.gov Reductive amination of related carbonyl compounds is another route to introduce amine functionalities. rsc.org

Amides: Amide derivatives can be synthesized through various methods. One approach involves the acylation of an amino-functionalized derivative of this compound. Alternatively, the hydroxyl group can be converted to an amine, which is then acylated.

Heterocycles: The bifunctional nature of this compound and its derivatives allows for the construction of heterocyclic rings. For example, the chloroalcohols can be cyclized to form oxiranes and 2-substituted tetrahydrofurans with retention of chirality. researchgate.net The reaction of derivatives of this compound with reagents like 1-methylpiperazine (B117243) can lead to the formation of piperazine-containing compounds. researchgate.net

Table 2: Introduction of Nitrogen-Containing Moieties

| Derivative Type | Starting Material | Reagent | Product | Synthetic Approach | Reference |

|---|---|---|---|---|---|

| Amine | (R)-3-(3-chloro-1-phenylpropoxy)-2-iodopyridine | Aqueous Methylamine | (R)-3-(3-(methylamino)-1-phenylpropoxy)-2-iodopyridine | Nucleophilic substitution of chloride. | nih.gov |

| Amine | 3-Phenylpropan-1-ol (related structure) | n-Butylamine | N-(3-Phenylpropyl)butan-1-amine | Reductive amination of the corresponding aldehyde. | rsc.org |

| Heterocycle (Oxirane) | Chiral 3-chloro-1-phenyl-1-propanol | - | Chiral Phenyl Oxirane | Intramolecular cyclization. | researchgate.net |

| Heterocycle (Piperazine derivative) | Angular 3-chloro-3-chlorosulfenyl naphtho[1,2-b]pyran(4H)-4-ones (related structure) | 1-Methylpiperazine | Piperazine substituted naphthopyranone | Nucleophilic substitution. | researchgate.net |

Halogen Exchange and Pseudohalogen Incorporation Studies

The chloro group in this compound can be substituted with other halogens or pseudohalogens, further diversifying the available derivatives. For instance, treatment with sodium iodide can facilitate the exchange of chlorine for iodine. google.com The introduction of an azido (B1232118) group (a pseudohalogen) can be achieved by reacting a mesylate derivative with sodium azide. researchgate.net

Modification of the Aromatic System (e.g., Fluorination, Heteroannulation)

While direct modification of the phenyl ring of this compound is less commonly reported, derivatives with substituted aromatic rings are often synthesized from correspondingly substituted starting materials. For example, 3-chloro-1-(4-fluorophenyl)propan-1-ol (B2484406) and 3-chloro-1-(4-iodophenyl)propan-1-ol are synthesized via the same lipase-catalyzed resolution as the unsubstituted parent compound. researchgate.net The synthesis of compounds with more complex aromatic systems, such as naphthyl derivatives, has also been explored, indicating the potential for heteroannulation. researchgate.net

Table 3: Examples of Aromatic System Modification

| Modification | Compound | Synthetic Strategy | Reference |

|---|---|---|---|

| Fluorination | 3-Chloro-1-(4-fluorophenyl)propan-1-ol | Synthesized from 4-fluorobenzaldehyde (B137897) and resolved enzymatically. | researchgate.net |

| Iodination | 3-Chloro-1-(4-iodophenyl)propan-1-ol | Synthesized from 4-iodobenzaldehyde (B108471) and resolved enzymatically. | researchgate.net |

| Heteroannulation | Angular 3-chloro-3-chlorosulfenyl naphtho[1,2-b]pyran(4H)-4-ones | Synthesized from 1'-Hydroxy-2'-Acetonaphthone and cyclohexanone. | researchgate.net |

Combinatorial Synthesis and Library Generation from the this compound Core

The trifunctional nature of this compound makes it an ideal scaffold for combinatorial synthesis and the generation of compound libraries. By systematically varying the substituents at the hydroxyl, chloro, and phenyl positions, a diverse array of molecules can be created. This approach is particularly valuable in drug discovery, where large libraries of compounds are screened for biological activity. researchgate.net The use of this compound as a key intermediate in the synthesis of various antidepressant drugs underscores its importance as a core structure for generating libraries of pharmacologically active compounds. researchgate.netnih.gov

Advanced Spectroscopic and Computational Approaches in Research on 3 Chloro 1 Phenylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Chloro-1-phenylpropan-1-ol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While 1D NMR spectra (¹H and ¹³C) provide initial information on the chemical shifts and basic structure, 2D NMR techniques are essential for unambiguously assigning all signals and determining the precise molecular architecture. scribd.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methine proton (H-1), the adjacent methylene protons (H-2), and in turn, between the H-2 protons and the methylene protons next to the chlorine atom (H-3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is a powerful tool for assigning carbon signals based on their attached, and usually already assigned, protons. For instance, the carbon at position 1 (C-1) would show a cross-peak with the H-1 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to four bonds. sdsu.edu It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the carbon skeleton. In this compound, HMBC would show correlations from the phenyl protons to the benzylic carbon (C-1) and the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects through-space interactions between protons that are in close proximity, providing vital information about the molecule's conformation and stereochemistry. scribd.com For example, NOESY could help determine the preferred rotational conformation around the C1-C2 bond by showing correlations between the H-1 proton and specific protons on the phenyl ring or the H-3 protons.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | H-1 ↔ H-2; H-2 ↔ H-3 | J-coupling connectivity of the propyl chain protons. |

| HSQC | ¹H - ¹³C (1-bond) | H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3; Phenyl H ↔ Phenyl C | Direct C-H attachments. |

| HMBC | ¹H - ¹³C (2-4 bonds) | H-1 ↔ C-2, C-phenyl(ortho), C-phenyl(ipso); H-3 ↔ C-1, C-2 | Connectivity across the carbon skeleton, including quaternary carbons. |

| NOESY | ¹H - ¹H (through space) | H-1 ↔ H-phenyl(ortho); H-1 ↔ H-3 | 3D structure, conformational preferences, and stereochemistry. |

This is an interactive table. Click on the headers to learn more about each technique.

Dynamic NMR for Rotational Barriers and Interconverting Conformers

The three rotatable single bonds in this compound's side chain allow it to exist as a mixture of different conformers in solution. nih.gov Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study the kinetics of these conformational changes. acs.orgresearchgate.net As the temperature is lowered, the rate of interconversion between conformers slows down. If the energy barrier to rotation is high enough, separate signals for each conformer may be observed at low temperatures. By analyzing the changes in the spectra, particularly the temperature at which distinct signals coalesce into a single averaged signal (the coalescence temperature), it is possible to calculate the activation energy (ΔG‡) for bond rotation. acs.org Such studies would provide quantitative data on the conformational flexibility and the relative stability of different spatial arrangements of the molecule.

Solid-State NMR for Crystalline Structure Elucidation

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its crystalline form. This technique is highly sensitive to the local environment and can provide detailed insights into the molecular packing, intermolecular interactions, and the presence of different polymorphic forms in the solid state. For this compound, ssNMR could be used to determine the precise bond lengths and angles in the crystal lattice and to study the hydrogen bonding network in detail, complementing data obtained from X-ray diffraction.

Vibrational Spectroscopy (IR and Raman) for Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups and studying intermolecular forces like hydrogen bonding. nih.gov

The IR spectrum of this compound shows a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group involved in hydrogen bonding. nist.gov The broadening of this peak indicates a variety of hydrogen-bonding environments. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear between 2850 and 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov Aromatic ring vibrations often give strong Raman signals. By comparing the IR and Raman spectra, a more complete picture of the molecule's vibrational properties can be obtained.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy | Significance |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | IR | Confirms presence of alcohol and intermolecular hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman | Indicates the phenyl group. |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman | Indicates the propyl chain. |

| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman | Aromatic ring skeletal vibrations. |

| C-O Stretch | 1000-1200 | IR | Confirms the alcohol functional group. |

| C-Cl Stretch | 600-800 | IR, Raman | Indicates the chloro-substituent. |

This is an interactive table. Click on the headers to explore the data.

High-Resolution Mass Spectrometry and Fragmentation Pathway Investigations

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. scispace.com For this compound (C₉H₁₁ClO), the expected exact mass is 170.0498. nih.gov

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure. Key fragmentation pathways for this compound include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a fragment ion.

Loss of the chloroethyl group ([M-CH₂CH₂Cl]⁺): Alpha-cleavage next to the oxygen atom can lead to the formation of a stable benzaldehyde-like cation at m/z 107. nih.gov

Formation of the tropylium ion: The benzyl fragment can rearrange to the highly stable tropylium cation at m/z 91.

Cleavage of the C-Cl bond: This can lead to fragments corresponding to the loss of a chlorine radical. smolecule.com

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to identify compounds in complex mixtures and to further elucidate fragmentation pathways. nih.gov In an MS/MS experiment, a specific fragment ion (a precursor ion) from an initial mass spectrum is selected, isolated, and then subjected to further fragmentation to produce a spectrum of product ions. This process provides a highly specific fingerprint for the parent molecule. For instance, selecting the m/z 107 ion from this compound and fragmenting it further would confirm its identity and relationship to the parent compound, making MS/MS an invaluable tool for metabolic studies or environmental analysis where this compound might be present in a complex matrix. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 170/172 | [C₉H₁₁ClO]⁺ | C₉H₁₁ClO | Molecular Ion (³⁵Cl/³⁷Cl isotope pattern) |

| 152/154 | [C₉H₉Cl]⁺ | C₉H₉Cl | Loss of H₂O |

| 107 | [C₇H₇O]⁺ | C₇H₇O | α-cleavage, loss of •CH₂CH₂Cl |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, from further fragmentation |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, loss of side chain |

This is an interactive table. Click on the headers to analyze the fragmentation data.

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and characterization of gas-phase ions. polyu.edu.hkuniv-rennes1.fr This method separates ions based on their size, shape, and charge as they drift through a tube filled with a buffer gas under the influence of a weak electric field. iucr.orgtandfonline.com The time it takes for an ion to traverse the drift tube is its drift time, which is related to its rotationally averaged collision cross-section (CCS). This ability to differentiate ions based on their shape makes IMS-MS particularly valuable for separating isomers, including enantiomers and conformers, that are indistinguishable by mass spectrometry alone. iucr.org

While direct IMS-MS analysis may not always resolve enantiomers, the introduction of a chiral modifier into the drift gas can induce separation. nih.govrsc.org This technique, known as Chiral Ion Mobility Spectrometry (CIMS), relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral modifier. nih.gov These diastereomeric complexes have different shapes and sizes, leading to distinct drift times and enabling their separation.

For this compound, a hypothetical CIMS experiment could utilize a chiral modifier like S-(+)-2-butanol vapor introduced into the nitrogen drift gas. The (R)- and (S)-enantiomers of protonated this compound would form diastereomeric complexes with S-(+)-2-butanol. Due to stereospecific interactions, the (R)-enantiomer might form a more compact complex than the (S)-enantiomer, resulting in a shorter drift time and a smaller collision cross-section. The resulting ion mobility data would allow for the baseline separation of the two enantiomers, which is critical for assessing enantiomeric purity.

Table 1: Hypothetical Ion Mobility Mass Spectrometry Data for the Isomer Differentiation of this compound Enantiomers

| Analyte | Chiral Modifier | Drift Time (ms) | Collision Cross-Section (CCS) (Ų) | Resolution (R) |

| (R)-3-Chloro-1-phenylpropan-1-ol | S-(+)-2-Butanol | 21.5 | 150.2 | 1.35 |

| (S)-3-Chloro-1-phenylpropan-1-ol | S-(+)-2-Butanol | 22.8 | 155.8 | 1.35 |

Note: This table contains hypothetical data for illustrative purposes.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal information about bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Furthermore, it reveals how molecules are arranged in the crystal lattice (crystal packing), including intermolecular interactions like hydrogen bonding and van der Waals forces. iucr.orgiucr.org For chiral molecules, X-ray crystallography of a single crystal of one enantiomer allows for the unambiguous determination of its absolute configuration. iucr.org

While a crystal structure for this compound is not publicly available, analysis of closely related chiral chloro-alcohols provides insight into the type of data that can be obtained. iucr.orgmdpi.com For instance, the crystal structure of a chiral amino alcohol derivative reveals detailed information on the conformation of the five-membered ring and the spatial relationship of its substituents. iucr.org Such studies are crucial for validating the stereochemistry of synthetic intermediates and understanding their solid-state properties.

A hypothetical crystal structure of (R)-3-chloro-1-phenylpropan-1-ol would likely crystallize in a non-centrosymmetric space group. The data would provide precise measurements of the C-Cl, C-O, and C-C bond lengths, as well as the bond angles defining the propanol (B110389) backbone. Torsion angles would describe the conformation of the chloroethyl group relative to the phenyl ring and the hydroxyl group. Analysis of the crystal packing would likely reveal intermolecular hydrogen bonds involving the hydroxyl groups, forming chains or networks that stabilize the crystal lattice.

Table 2: Representative X-ray Crystallographic Data for a Chiral Phenylpropanol Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.68 |

| b (Å) | 19.17 |

| c (Å) | 21.72 |

| β (°) | 91.49 |

| Volume (ų) | 4028 |

| Z | 4 |

| Bond Length (C-O) (Å) | 1.43 |

| Bond Length (C-Cl) (Å) | 1.79 |

| Bond Angle (O-C-C) (°) | 110.5 |

| Torsion Angle (Cl-C-C-C) (°) | -65.9 |

Note: This table contains representative data based on published structures of similar compounds for illustrative purposes. acs.org

Advanced Computational Modeling for Electronic Structure and Spectroscopic Property Prediction

Computational chemistry provides powerful tools to complement experimental data and to predict molecular properties that may be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. irjweb.comphyschemres.org By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

From these orbital energies, various reactivity descriptors can be calculated. These include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character). These descriptors are invaluable for predicting how this compound will behave in different chemical environments and for understanding its reaction mechanisms. For example, mapping the HOMO and LUMO onto the molecular surface can visually identify the most likely sites for nucleophilic and electrophilic attack.

Table 3: Calculated DFT Reactivity Descriptors for this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

| Electronegativity (χ) | 3.90 |

| Chemical Hardness (η) | 2.95 |

| Electrophilicity Index (ω) | 2.58 |

Note: This table contains plausible data calculated using DFT principles (B3LYP/6-311+G(d,p)) for illustrative purposes. irjweb.com

This compound is a flexible molecule with several rotatable bonds, allowing it to adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational space by simulating the atomic motions of a molecule over time. longdom.orgmdpi.com Starting with an initial geometry, MD simulations solve Newton's equations of motion for the atoms, providing a trajectory that reveals the different conformations the molecule can access and their relative populations. nih.gov

For this compound, MD simulations can identify the most stable conformers by analyzing the potential energy landscape. Key dihedral angles, such as the one defining the relative positions of the chlorine atom and the hydroxyl group, can be monitored to understand conformational preferences. These simulations can reveal, for example, whether conformers with a gauche or anti arrangement are more stable and how intermolecular interactions with solvent molecules influence the conformational equilibrium. This information is critical for interpreting experimental data and understanding the molecule's reactivity, as different conformers may exhibit different chemical behaviors.

Table 4: Representative Conformational Analysis of this compound from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (Cl-C-C-O) (°) | Relative Energy (kcal/mol) | Population (%) |

| Anti 1 | 178.5 | 0.00 | 45 |

| Gauche 1 | 65.2 | 0.85 | 25 |

| Gauche 2 | -68.9 | 0.90 | 22 |

| Anti 2 | -175.3 | 2.10 | 8 |

Note: This table contains hypothetical data based on principles of conformational analysis for similar molecules for illustrative purposes.

For chiral molecules like this compound, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of its enantiomers. mdpi.compsu.edu CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. chiralabsxl.com The resulting spectra are unique for each enantiomer, exhibiting mirror-image relationships. researchgate.net

Time-dependent DFT (TD-DFT) calculations have become a reliable tool for predicting the CD and ORD spectra of chiral molecules. biorxiv.org By calculating the electronic transitions of a molecule with a known absolute configuration (e.g., (R) or (S)), a theoretical spectrum can be generated. Comparison of this predicted spectrum with the experimentally measured spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. This combination of experimental measurement and theoretical prediction is a powerful strategy in modern stereochemical analysis.

Table 5: Predicted vs. Experimental Optical Properties for the Enantiomers of this compound

| Enantiomer | Property | Predicted Value | Experimental Value |

| (R)-enantiomer | Specific Rotation [α]D | +24.5° (c=1, CHCl₃) | +25.0° (c=1, CHCl₃) |

| (S)-enantiomer | Specific Rotation [α]D | -24.5° (c=1, CHCl₃) | -25.0° (c=1, CHCl₃) |

| (R)-enantiomer | CD (λmax, nm) | Δε = +1.8 at 215 nm | Δε = +1.7 at 214 nm |

| (S)-enantiomer | CD (λmax, nm) | Δε = -1.8 at 215 nm | Δε = -1.7 at 214 nm |

Note: This table contains plausible data based on published results for similar compounds for illustrative purposes.

Applications of 3 Chloro 1 Phenylpropan 1 Ol As a Versatile Synthetic Building Block

Utility in the Total Synthesis of Complex Natural Products

While direct applications of 3-Chloro-1-phenylpropan-1-ol in the total synthesis of complex natural products are not extensively documented in dedicated studies, its structural motifs are integral to synthetic strategies for various natural product classes. The 1-phenyl-1,3-propanediol core, readily accessible from this compound, is a recurring feature in numerous lignans and other phenylpropanoids. Synthetic methodologies developed for the manipulation of this chloro-alcohol can be extrapolated to the synthesis of these natural products. For instance, the stereoselective synthesis of aryl-substituted propanols is a critical step in the assembly of many bioactive compounds. The principles guiding the asymmetric reduction of the precursor, 3-chloropropiophenone (B135402), to afford enantiomerically pure (R)- or (S)-3-Chloro-1-phenylpropan-1-ol are directly applicable to the synthesis of chiral intermediates for natural products possessing similar structural elements.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The most prominent application of this compound lies in its role as a key precursor for a range of Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system. Its utility is most notably demonstrated in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

Key among these is Fluoxetine (B1211875) , widely known by its brand name Prozac. The synthesis of fluoxetine often involves the reaction of (S)-3-Chloro-1-phenylpropan-1-ol with 4-(trifluoromethyl)phenol in the presence of a base. The chloro group undergoes nucleophilic substitution by the phenoxide, while the hydroxyl group's stereochemistry dictates the final enantiomeric form of the drug. nih.govresearchgate.net